molecular formula C17H18N2O2 B7594578 N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide

N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide

Cat. No. B7594578
M. Wt: 282.34 g/mol
InChI Key: YHQOZIWBOKVQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is also known as T091317 and has been studied for its ability to modulate the activity of certain receptors in the brain.

Mechanism of Action

The mechanism of action of N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide is not yet fully understood. However, it is believed that this compound acts as a positive allosteric modulator of certain receptors in the brain. This means that it enhances the activity of these receptors in response to the presence of their natural ligands.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound has the potential to improve cognitive function and memory. It may also have neuroprotective effects, which could be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide is its ability to modulate the activity of certain receptors in the brain. This makes it a valuable tool in the study of the central nervous system. However, there are also limitations to its use in lab experiments. For example, the mechanism of action of this compound is not yet fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide. One area of interest is the study of its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is the identification of the specific receptors that are modulated by this compound. This could lead to the development of more targeted therapies for neurological disorders. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide involves several steps. The first step is the preparation of 1,2,3,4-tetrahydronaphthalen-2-amine, which is then reacted with ethyl 2-oxo-4-phenylbutanoate to form the intermediate compound. The intermediate is then reacted with methylamine to form the final product.

Scientific Research Applications

N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide has been studied for its potential applications in several areas of scientific research. One of the most promising areas of research is in the study of the central nervous system. This compound has been shown to modulate the activity of certain receptors in the brain, which could have implications for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-methyl-2-oxo-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-19(17(21)15-7-4-10-18-16(15)20)14-9-8-12-5-2-3-6-13(12)11-14/h2-7,10,14H,8-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQOZIWBOKVQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC=CC=C2C1)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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